molecular formula C7H8FN B167782 2-Fluoro-3-methylaniline CAS No. 1978-33-2

2-Fluoro-3-methylaniline

Cat. No. B167782
CAS RN: 1978-33-2
M. Wt: 125.14 g/mol
InChI Key: WFZUBZAEFXETBF-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methylaniline” is a chemical compound with the molecular formula C7H8FN . It is also known by other names such as “3-amino-2-fluorotoluene” and "2-Fluoro-m-toluidine" .


Synthesis Analysis

The synthesis of “2-Fluoro-3-methylaniline” can be achieved from "2-Fluoro-3-nitrotoluene" .


Molecular Structure Analysis

The molecular weight of “2-Fluoro-3-methylaniline” is 125.14 g/mol . The InChI representation of the molecule is InChI=1S/C7H8FN/c1-5-3-2-4-6 (9)7 (5)8/h2-4H,9H2,1H3 . The canonical SMILES representation is CC1=C (C (=CC=C1)N)F .


Physical And Chemical Properties Analysis

“2-Fluoro-3-methylaniline” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.11 and a boiling point of 87 °C/12 mmHg . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

1. Utilization in Nucleotide Probes

2-Fluoro-3-methylaniline derivatives, such as 3-fluoro-2-mercuri-6-methylaniline, have been synthesized and incorporated into oligonucleotides, demonstrating their utility as high-affinity, nucleobase-specific hybridization probes. This application is significant in molecular biology and genetics, where specific binding to nucleobases is crucial for various experimental procedures (Aro-Heinilä, Lönnberg, & Virta, 2019).

2. Metabolic Studies

2-Fluoro-3-methylaniline has been studied in the context of rat liver microsomal metabolism. This research focuses on the metabolic pathways and the production of various metabolites, which is crucial for understanding the biotransformation and potential toxicity of related compounds (Boeren et al., 1992).

3. Biochemical Fingerprinting

In a study involving Eisenia veneta earthworms, 2-Fluoro-4-methylaniline was used as a model xenobiotic to investigate toxicant-induced biochemical changes. This research highlights its role in environmental toxicology and the identification of new endogenous biomarkers (Bundy et al., 2002).

4. Crystallography and Chemical Synthesis

2-Fluoro-3-methylaniline derivatives have been used in the field of crystallography, providing insights into molecular structures and interactions. This information is valuable for developing new materials and understanding chemical reactions at the molecular level (Mayes et al., 2008).

5. Spectroscopic Studies

Research involving 2-Fluoro-N-methylaniline includes studies on its structure and vibrations in different states, which is important in the field of spectroscopy. These studies contribute to our understanding of molecular behavior and properties (Liu et al., 2017).

6. Catalysis Research

2-Fluoro-3-methylaniline derivatives have been explored as catalysts in chemical reactions, such as the formylation and methylation of amines using CO2 as a C1 building block. This research is significant in the development of new and efficient catalytic processes (Yang et al., 2015).

7. Mutagenesis Studies

2-Fluoro-3-methylaniline has been involved in studies related to the synthesis and mutagenicity of certain compounds. These studies provide insights into the molecular mechanisms of mutagenesis, which is critical in genetics and cancer research (Achiwa et al., 1994).

8. Therapeutic Applications

While focusing specifically on 2-Fluoro-3-methylaniline is less common in therapeutic contexts, related compounds have been studied for their potential in therapeutics. For example, the stability of aptamers with modifications such as 2'-fluoro has been explored, which is relevant for the development of new drugs and therapeutic agents (Kratschmer & Levy, 2017).

Safety And Hazards

“2-Fluoro-3-methylaniline” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUBZAEFXETBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627933
Record name 2-Fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylaniline

CAS RN

1978-33-2
Record name 2-Fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-3-METHYLANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Bromo-2-fluoro-3-methylaniline (9.00 g, 44.1 mmol), which had been obtained in Reference example 4(4a), was dissolved in a 1:1 mixture (130 mL) of N,N-dimethyl formamide and methanol, and added with [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloride-dichloromethane complex (10.8 g, 13.2 mmol) and N,N-diisopropylethylamine (23 mL, 132.3 mmol). The mixture was vigorously stirred at 85° C. for 2 hours under a carbon monoxide atmosphere. The reaction solution was cooled to room temperature, added with ethyl acetate and water, filtered using Millicup (registered trademark)-LH, and washed with ethyl acetate. The filtered solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a colorless solid (5.70 g, yield 71%).
Quantity
9 g
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23 mL
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130 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

6-Bromo-2-fluoro-3-methylaniline (9.00 g, 44.1 mmol), which had been obtained in Reference example 6 (6a), was dissolved in 1:1 mixture (130 mL) of N,N-dimethyl formamide and methanol, and added with [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloride-dichloromethane complex (10.8 g, 13.2 mmol) and N,N-diisopropylethylamine (23 mL, 132.3 mmol). The mixture was vigorously stirred at 85° C. for 2 hours under a carbon monoxide atmosphere. The reaction solution was cooled to room temperature, added with ethyl acetate and water, filtered using Millicup (registered trademark)-LH, and washed with ethyl acetate. The filtered solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a colorless solid (5.70 g, yield 71%).
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
example 6 ( 6a )
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0 (± 1) mol
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23 mL
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130 mL
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0 (± 1) mol
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… Interestingly, the maximum deviation between experimental and estimated results with the reaction of group substitution is also obtained for the 2-fluoro-3-methylaniline compound, but …
Number of citations: 14 pubs.acs.org
S Miura, K Fukuda, S Masada, H Usutani… - Organic & …, 2019 - pubs.rsc.org
… 4-Bromo-2-fluoro-3-methylaniline (14). To a solution of 2-fluoro-3-methylaniline (13, 50.0 g, … The solution was concentrated in vacuo to give 4-bromo-2-fluoro-3-methylaniline (14, 72.3 g, …
Number of citations: 3 pubs.rsc.org
BP Morgan, S Caille, SD Walker - Complete Accounts of …, 2020 - ACS Publications
… To suppress the rate of competing hydrogenolysis to 2-fluoro-3-methylaniline, we preferred to maintain the batch temperature below 25 C. As the debenzylation byproduct (Scheme 10) …
Number of citations: 1 pubs.acs.org
K Londry - 1993 - era.library.ualberta.ca
The methanogenic metabolism of rn-cresol and related aromatic compounds was studied. Stable m-cresol-degrading methanogenic consortia were enriched from domestic sewage …
Number of citations: 2 era.library.ualberta.ca
N Bou Karroum, G Moarbess, JF Guichou… - Journal of Medicinal …, 2019 - ACS Publications
The Toll-like receptors (TLRs) 7 and 8 play an important role in the immune system activation, and their agonists may therefore serve as promising candidate vaccine adjuvants. …
Number of citations: 42 pubs.acs.org

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